molecular formula C19H13N3O4S2 B3927747 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B3927747
M. Wt: 411.5 g/mol
InChI Key: YLMVBSNUYJAVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound that features a benzothiazole ring fused to a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The phenyl ring is then introduced via a coupling reaction, followed by nitration to introduce the nitro group. Finally, the sulfonamide group is added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation techniques to shorten reaction times and increase yields . This method is advantageous as it is more efficient and environmentally friendly compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S2/c23-22(24)15-9-11-16(12-10-15)28(25,26)21-14-7-5-13(6-8-14)19-20-17-3-1-2-4-18(17)27-19/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVBSNUYJAVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.